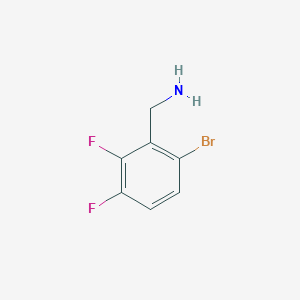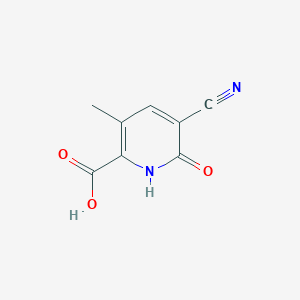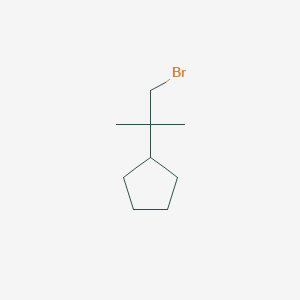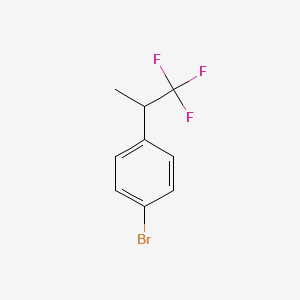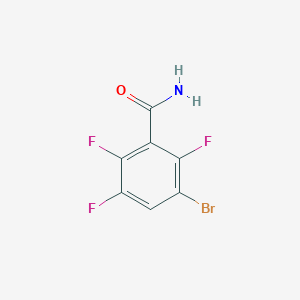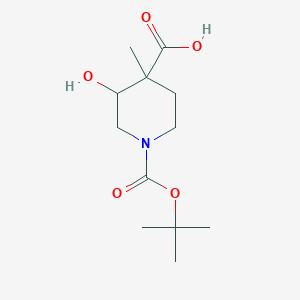
1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid
描述
1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound “1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid” is a type of tert-butyloxycarbonyl (Boc) protected amino acid . The Boc group is a common protecting group used in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Mode of Action
The Boc group in the compound serves as a protecting group for the amino functionality. It can be selectively removed under certain conditions, revealing the amino group for further reactions . The deprotection of the Boc group can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Biochemical Pathways
The compound can be used in peptide synthesis, where the Boc group serves as a protecting group for the amino functionality . After the deprotection of the Boc group, the resulting amino group can participate in peptide bond formation, leading to the synthesis of dipeptides .
Result of Action
The primary result of the action of this compound is the formation of dipeptides through peptide bond formation . This is achieved after the deprotection of the Boc group, which reveals the amino group for further reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved under room temperature conditions . Additionally, the presence of certain reagents, such as oxalyl chloride, is necessary for the deprotection process . The compound’s stability and reactivity can also be affected by the solvent used, the pH of the environment, and other factors.
生化分析
Biochemical Properties
1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The Boc group is an acid-labile protecting group that can be easily removed under acidic conditions, allowing for selective deprotection of amino groups in the presence of other functional groups . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which recognize and cleave the Boc group to release the free amino group . The nature of these interactions is primarily based on the recognition of the Boc group by the active sites of these enzymes, leading to its cleavage and subsequent release of the protected amino acid.
Cellular Effects
This compound influences various cellular processes, particularly those related to protein synthesis and modification. By protecting amino groups, this compound prevents unwanted side reactions during peptide synthesis, ensuring the correct assembly of peptides and proteins . This protection is crucial for maintaining the integrity of cell signaling pathways, gene expression, and cellular metabolism. The presence of the Boc group can also affect the solubility and stability of peptides, influencing their transport and distribution within cells .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a stable carbamate linkage between the Boc group and the amino group of the target molecule . This linkage is resistant to nucleophilic attack under neutral or basic conditions, providing effective protection during synthetic transformations. Upon exposure to acidic conditions, the Boc group is protonated, leading to its cleavage and the release of the free amino group . This process involves the formation of a tert-butyl cation intermediate, which is stabilized by resonance and subsequently eliminated as isobutylene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc group is relatively stable under neutral and basic conditions but can be gradually hydrolyzed under acidic conditions . Long-term exposure to acidic environments can lead to the complete removal of the Boc group, resulting in the release of the free amino group and potential changes in the activity and function of the protected molecule . In vitro and in vivo studies have shown that the stability of the Boc group is crucial for maintaining the desired effects of the protected peptides and proteins over time .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound effectively protects amino groups without causing significant toxicity or adverse effects . At high doses, the accumulation of the Boc group and its cleavage products can lead to toxic effects, such as cellular stress and disruption of normal cellular functions . Threshold effects have been observed, where the protective effects of the Boc group are maintained up to a certain dosage, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and modification. The compound interacts with enzymes such as peptidases and proteases, which cleave the Boc group to release the free amino group . This process is essential for the proper assembly and function of peptides and proteins, as it ensures the correct sequence and structure of the synthesized molecules . The presence of the Boc group can also affect the metabolic flux and levels of metabolites, influencing the overall metabolic activity of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its solubility and stability properties. The Boc group enhances the solubility of the compound in organic solvents, facilitating its transport across cell membranes and within cellular compartments . The compound can interact with transporters and binding proteins that recognize the Boc group, aiding in its localization and accumulation within specific tissues and cells . The distribution of the compound can also be affected by its stability, as the gradual hydrolysis of the Boc group can lead to changes in its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The Boc group can act as a targeting signal, directing the compound to specific cellular compartments or organelles . Post-translational modifications, such as phosphorylation or glycosylation, can also influence the localization and activity of the compound, affecting its function within different subcellular environments . The presence of the Boc group can enhance the stability and solubility of the compound, facilitating its transport and accumulation within specific subcellular compartments .
属性
IUPAC Name |
3-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-12(4,9(15)16)8(14)7-13/h8,14H,5-7H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRDLXKAKYGCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


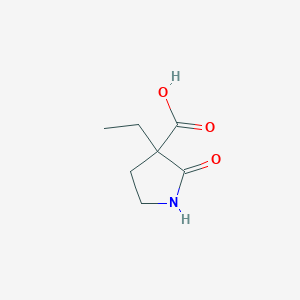

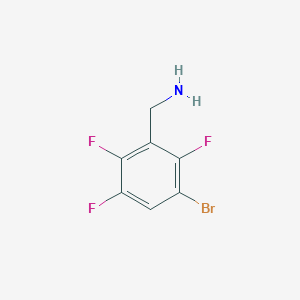
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)

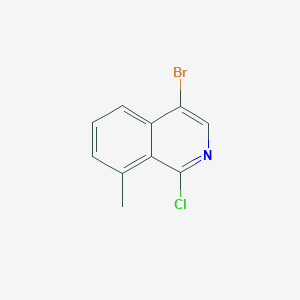
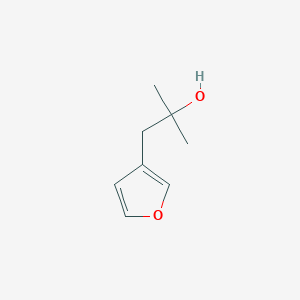
![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)
